molecular formula C21H26N2O5S B5744036 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5744036
M. Wt: 418.5 g/mol
InChI Key: VVICRHGQRCSAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinylsulfonyl group, and a trimethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4,6-trimethylaniline to yield the benzamide.

    Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced by reacting the benzamide with morpholine and a sulfonyl chloride derivative under basic conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The morpholinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy and trimethylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2,4,6-trimethylphenyl)benzamide: Lacks the morpholinylsulfonyl group.

    3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide: Lacks the methoxy group.

    4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the trimethylphenyl group.

Uniqueness

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of all three functional groups, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14-11-15(2)20(16(3)12-14)22-21(24)17-5-6-18(27-4)19(13-17)29(25,26)23-7-9-28-10-8-23/h5-6,11-13H,7-10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICRHGQRCSAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.